4,5-Octanedione
Overview
Description
4,5-Octanedione is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble or insoluble in watersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23256. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Chemistry and Reaction Mechanisms
4,5-Octanedione has been a subject of study in organic chemistry, particularly in reactions involving sodium and trimethylchlorosilane. Rühlmann et al. (1972) demonstrated that the reaction of this compound with these reagents leads to the formation of a mixture of many substances, sharing a mechanism similar to that of monoketones. This research highlights the complexity and versatility of reactions involving this compound (Rühlmann et al., 1972).
Palladium-Catalyzed Cyclization
The palladium-catalyzed intramolecular hydroalkylation of β-diketones, including compounds similar to this compound, has been studied by Qian et al. (2005). This research found that 7-octene-2,4-dione, closely related to this compound, could be cyclized using palladium catalysis. This process is significant for organic synthesis and pharmaceuticals (Qian et al., 2005).
Metal Chelates and Their Applications
Wenzel et al. (1985) investigated the synthesis of transition metal and lanthanide complexes containing 2,2,7-trimethyl-3,5-octanedione. These complexes showed potential for various applications, such as vapor-plating of metals and as fuel additives, highlighting the versatility of this compound derivatives in materials science (Wenzel et al., 1985).
Extraction of Metal Chelates
Research by Schweitzer and Willis (1966) explored the use of β-diketones like 7-methyl-2,4-octanedione for the extraction of metal chelates. They demonstrated the compound's ability to form metal chelates efficiently, suggesting its utility in fields like analytical chemistry and environmental science (Schweitzer & Willis, 1966).
Solubility in Supercritical Carbon Dioxide
A study by Andersen et al. (2001) on the solubility of cerium(IV), terbium(III), and iron(III) chelates of β-diketonates, including derivatives of this compound, in supercritical carbon dioxide, has implications for applications in green chemistry and materials processing (Andersen et al., 2001).
Biomass-Derived Products and Renewable Materials
Wu et al. (2016) discussed the use of biomass-derived carbonyonyl compounds, such as 2,7-octanedione, for producing biofuels and renewable materials. This research underscores the potential of this compound and its derivatives in sustainable energy and material production (Wu et al., 2016).
Inhibition of Metal Corrosion
In the context of materials science, Chafiq et al. (2020) investigated the inhibition properties of 1-benzoyl-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-5,7-dioxaspiro[2.5]octane-4,8-dione for mild steel corrosion. This study highlights the potential of this compound derivatives in corrosion inhibition, an important area in industrial maintenance (Chafiq et al., 2020).
Synthesis of Functionalized Bicyclo[3.2.1]octanes
Research on the synthesis of functionalized bicyclo[3.2.1]octanes through organocatalytic reactions by Tsakos et al. (2013) is another area where this compound derivatives find application. This work contributes to the field of synthetic organic chemistry, particularly in the synthesis of complex molecular structures (Tsakos et al., 2013).
Chemical Vapor Deposition
Pollard and Puddephatt (1999) explored the use of β-diketonate complexes, including derivatives of this compound, in the chemical vapor deposition of tantalum oxide. This research is significant for semiconductor manufacturing and material coating technologies (Pollard & Puddephatt, 1999).
Properties
IUPAC Name |
octane-4,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-5-7(9)8(10)6-4-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZAPOXYXNIBEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C(=O)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50202971 | |
Record name | 4,5-Octanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; At high concentration powerful pungent, fatty buttery aroma; upon dilution pleasant creamy-buttery aroma | |
Record name | 4,5-Octanedione | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2015/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
Record name | 4,5-Octanedione | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2015/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.908-0.918 (20°) | |
Record name | 4,5-Octanedione | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2015/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
5455-24-3 | |
Record name | 4,5-Octanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5455-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Octanedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005455243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Octanedione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23256 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-Octanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Octanedione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,5-OCTANEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9OCI30QIY0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is octane-4,5-dione typically synthesized?
A1: A common synthetic route utilizes a coupling reaction using a suitable starting material like ethyl butyrate, followed by an oxidation step. For instance, octane-4,5-dione can be synthesized from ethyl butyrate through a sodium-mediated coupling reaction and subsequent oxidation with copper acetate [].
Q2: What unique photochemical behavior does octane-4,5-dione exhibit?
A2: Octane-4,5-dione undergoes Norrish Type II photoreactions. This process involves the formation of a 1,4-biradical intermediate upon light absorption, ultimately leading to the formation of α-hydroxycyclobutanones as the sole photoproducts. Interestingly, the quantum yields for this reaction are influenced by both temperature and the nature of the surrounding media, with ordered media like liquid crystals impacting the conformational flexibility of the molecule and consequently, the reaction efficiency [].
Q3: Are there any reported catalytic applications of transition metal complexes with octane-4,5-dione as a substrate?
A3: While the provided abstracts don't directly mention catalytic applications with octane-4,5-dione, a related compound, 4,5-octanedione, was studied in the context of electron-transfer reductions mediated by iron polyphthalocyanine (Fe-poly PC) []. This suggests that transition metal complexes could potentially interact with octane-4,5-dione and mediate specific chemical transformations. Further research is needed to explore potential catalytic applications.
Q4: Has the structure of octane-4,5-dione been investigated using spectroscopic techniques?
A4: While the provided abstracts don't explicitly mention specific spectroscopic data for octane-4,5-dione, the synthesis of a related compound, 1-o-carboxybenzamido-octane-4,5-dione-4-phenylhydrazone, mentions the observation of tautomerism []. This suggests that spectroscopic techniques like nuclear magnetic resonance (NMR) or infrared spectroscopy (IR) were likely employed to characterize these compounds and investigate structural features like tautomerism.
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